molecular formula C16H19FN4O2 B2537512 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 1396859-24-7

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No. B2537512
CAS RN: 1396859-24-7
M. Wt: 318.352
InChI Key: NINACGBFMOGOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-fluoro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C16H19FN4O2 and its molecular weight is 318.352. The purity is usually 95%.
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Scientific Research Applications

Dimerization and Hydrogen Bonding

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-fluoro-4-methylphenyl)urea is related to compounds that demonstrate significant dimerization via hydrogen bonding. For example, ureidopyrimidones, a similar class, dimerize strongly through quadruple hydrogen bonds in both solid state and solution, exhibiting high dimerization constants (Beijer et al., 1998).

Antioxidant Activity

Compounds structurally similar to 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-fluoro-4-methylphenyl)urea have been synthesized and evaluated for their antioxidant activity. Such compounds have shown potential as effective antioxidants (George et al., 2010).

Chemical Reactions and Derivatives

The compound's structural components are involved in various chemical reactions, leading to the formation of diverse derivatives with potential utility in different fields. For example, the reaction of similar pyrimidinone derivatives with amines under various conditions has been studied, yielding products like pyrimidines, acetoacetamides, and urethanes (Kinoshita et al., 1989).

Herbicidal Properties

Compounds similar to 1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-fluoro-4-methylphenyl)urea have been investigated for their herbicidal properties, especially in inhibiting carotenoid biosynthesis in plants (Babczinski et al., 1995).

Pharmacological Applications

Related compounds have been explored for their potential in pharmacological applications, such as in the treatment of psychiatric disorders or as orexin receptor antagonists (Bonaventure et al., 2015).

Antibacterial Properties

Some derivatives containing elements of the compound's structure have been synthesized and tested for antibacterial activity, indicating their potential as antibacterial agents (Azab et al., 2013).

properties

IUPAC Name

1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-10-4-5-13(8-14(10)17)20-16(23)18-6-7-21-9-19-12(3)11(2)15(21)22/h4-5,8-9H,6-7H2,1-3H3,(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINACGBFMOGOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C=NC(=C(C2=O)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3-fluoro-4-methylphenyl)urea

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